molecular formula C17H18N4O2S B2866872 1,3,7-trimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852168-62-8

1,3,7-trimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2866872
CAS RN: 852168-62-8
M. Wt: 342.42
InChI Key: CERNFSUIJFLOOK-UHFFFAOYSA-N
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Description

Pyrimidines are a class of organic compounds with a two-ring structure, one of which is a six-membered ring containing two nitrogen atoms, and the other is a five-membered ring. They are involved in many biological processes and are part of several larger biomolecules, including DNA and RNA .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclization processes or domino reactions . For example, acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc can lead to pyrimido[4,5-d]pyrimidines .


Molecular Structure Analysis

The molecular structure of pyrimidines involves a six-membered ring with two nitrogen atoms. The exact structure of “1,3,7-trimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” would involve additional functional groups attached to this basic structure .


Chemical Reactions Analysis

The chemical reactions involving pyrimidines can be quite diverse, depending on the specific functional groups present in the molecule. Common reactions include those involving the nitrogen atoms in the ring, as well as reactions at the carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrimidine derivative would depend on its exact structure. In general, pyrimidines are aromatic compounds and are relatively stable. They are also polar due to the presence of nitrogen atoms in the ring .

Scientific Research Applications

Synthetic Intermediate

Lastly, F0654-0090 serves as a synthetic intermediate in the preparation of various heterocyclic compounds. Its chemical structure allows for the synthesis of complex molecules that can have diverse biological activities and applications.

This analysis is based on the current scientific literature and the known properties of the compound. As research progresses, new applications and insights into the compound’s potential may emerge. It’s important to note that the applications mentioned are subject to ongoing research and have not yet resulted in commercially available treatments .

Mechanism of Action

The mechanism of action of a specific pyrimidine derivative would depend on its structure and the biological system in which it is acting. Pyrimidines play key roles in many biological processes, including DNA replication and RNA transcription .

Safety and Hazards

The safety and hazards associated with a specific pyrimidine derivative would depend on its exact structure. Some pyrimidines are used in medications and are safe for human consumption, while others may be toxic or have other hazardous properties .

Future Directions

The study of pyrimidines and their derivatives is a very active area of research, with potential applications in medicine, agriculture, and other fields. Future research will likely continue to explore the synthesis of new pyrimidine derivatives, their properties, and their potential applications .

properties

IUPAC Name

1,3,7-trimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-10-7-5-6-8-12(10)9-24-15-13-14(18-11(2)19-15)20(3)17(23)21(4)16(13)22/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERNFSUIJFLOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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